Misonidazol
Übersicht
Beschreibung
Misonidazole is a nitroimidazole compound known for its radiosensitizing and antineoplastic properties. It has been extensively studied for its ability to sensitize hypoxic tumor cells to the cytotoxic effects of ionizing radiation. This compound is particularly significant in the field of oncology, where it has been used to enhance the effectiveness of radiation therapy in treating resistant hypoxic tumors .
Wissenschaftliche Forschungsanwendungen
Misonidazol hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Medizin: Ausgiebig als Radiosensibilisator in der Krebstherapie untersucht, insbesondere zur Behandlung hypoxischer Tumoren.
5. Wirkmechanismus
This compound übt seine Wirkungen hauptsächlich durch die Bildung freier Radikale und die Depletion von strahlenschutzenden Thiolen aus. Dies sensibilisiert hypoxische Zellen gegenüber ionisierender Strahlung, was zu einer erhöhten DNA-Schädigung und Hemmung der DNA-Synthese führt. Die Verbindung hat auch eine direkte zytotoxische Wirkung auf hypoxische Zellen, unabhängig von der Strahlung. Zu den molekularen Zielstrukturen gehören DNA und verschiedene zelluläre Enzyme, die an oxidativen Stressreaktionen beteiligt sind .
Wirkmechanismus
Target of Action
Misonidazole, a nitroimidazole derivative, is primarily targeted towards hypoxic tumor cells . Hypoxic cells are often resistant to radiation therapy, and misonidazole acts as a radiosensitizer, making these cells more susceptible to treatment .
Mode of Action
Misonidazole’s mode of action is believed to involve metabolic reduction . Under hypoxic conditions, misonidazole is metabolically reduced to reactive intermediates capable of binding with a variety of intracellular molecules . This process is thought to be crucial for the drug’s radiosensitizing effect .
Biochemical Pathways
It is known that the drug’s hypoxic toxicity and binding require metabolic reduction . This process is influenced by glucose, a major substrate for the supply of NADPH through the hexose monophosphate pathway (HMP) .
Pharmacokinetics
One study found that treatment with dexamethasone resulted in a 25% reduction in misonidazole’s plasma elimination half-life, a 24% reduction in plasma auc (area under the curve), and a 38% increase in 24-hour urinary excretion . These changes suggest that the drug’s bioavailability and elimination can be influenced by other medications.
Result of Action
The primary result of misonidazole’s action is the sensitization of hypoxic tumor cells to radiation therapy . By binding to various intracellular molecules, misonidazole induces the formation of free radicals and depletes radioprotective thiols . This enhances the cytotoxic effects of ionizing radiation on the tumor cells .
Action Environment
The action of misonidazole can be influenced by the environment in which it is administered. For instance, the reactivity of misonidazole with low-energy electrons in a water environment has been studied . The environment was modeled by sequential hydration of misonidazole clusters in vacuum, and the results suggested that the drug’s reactivity could be affected by such environmental factors .
Biochemische Analyse
Biochemical Properties
Misonidazole interacts with various enzymes and proteins. It is known to interact with superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX), major antioxidant enzymes in animals . Misonidazole’s interaction with these enzymes is crucial for its function, as it induces the formation of free radicals .
Cellular Effects
Misonidazole has significant effects on various types of cells and cellular processes. It sensitizes hypoxic cells to the cytotoxic effects of ionizing radiation . The “pre-incubation” effect of Misonidazole, where the sensitiser-enhancement ratio (SER) is increased following prolonged exposure of cells in hypoxia to Misonidazole, has been demonstrated . It also induces depletion of cellular GSH .
Molecular Mechanism
Misonidazole exerts its effects at the molecular level through several mechanisms. It captures low energy electrons to form the non-decomposed molecular anion . Additionally, it is postulated that nitroreduction and binding of the nitroreduction products to macromolecules is a probable mechanism for the mutagenic and cytotoxic properties of Misonidazole .
Temporal Effects in Laboratory Settings
Over time, changes in the effects of Misonidazole have been observed in laboratory settings. The “pre-incubation” effect of Misonidazole increases following prolonged exposure of cells in hypoxia to Misonidazole . There is also a reduction in Misonidazole plasma elimination half-life and an increase in 24h urinary excretion after treatment with dexamethasone .
Metabolic Pathways
Misonidazole is involved in several metabolic pathways. It is known to interact with the hexose monophosphate pathway (HMP), a major pathway for the supply of reducing equivalents . The influence of glucose on the toxicity and binding of Misonidazole has been studied, indicating that glucose concentrations lower than 5 mm can decrease the HMP rate and the toxicity and binding of Misonidazole to hypoxic cells .
Transport and Distribution
Misonidazole is transported and distributed within cells and tissues. Studies have shown that Misonidazole accumulates in various tissues, including the liver .
Subcellular Localization
It is known that Misonidazole can penetrate various compartments of the cell due to its small size and lipophilic nature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Misonidazole can be synthesized through various methods. One common approach involves the reaction of 2-nitroimidazole with epichlorohydrin, followed by methanolysis to yield misonidazole. The reaction conditions typically involve the use of a base such as sodium hydroxide and an organic solvent like methanol .
Industrial Production Methods: Industrial production of misonidazole follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Misonidazol durchläuft verschiedene chemische Reaktionen, darunter:
Reduktion: this compound kann unter hypoxischen Bedingungen zu seinem entsprechenden Aminderivat reduziert werden.
Substitution: this compound kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere an der Nitrogruppe.
Häufige Reagenzien und Bedingungen:
Reduktion: Häufige Reagenzien sind Reduktionsmittel wie Natriumdithionit oder enzymatische Systeme unter hypoxischen Bedingungen.
Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder molekularer Sauerstoff können verwendet werden.
Substitution: Nukleophile wie Amine oder Thiole können unter geeigneten Bedingungen mit this compound reagieren.
Hauptprodukte:
Reduktion: Das Hauptprodukt ist das Aminderivat von this compound.
Oxidation: Reaktive Sauerstoffspezies und andere oxidative Metaboliten.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.
Vergleich Mit ähnlichen Verbindungen
Misonidazol wird häufig mit anderen Nitroimidazol-Verbindungen wie Etanidazol, Metronidazol und Nimorazol verglichen. Obwohl alle diese Verbindungen ähnliche radiosensibilisierende Eigenschaften aufweisen, ist this compound einzigartig in seiner höheren Elektronenaffinität und größeren Zytotoxizität unter hypoxischen Bedingungen. Dies macht es besonders effektiv bei der Sensibilisierung resistenter hypoxischer Tumorzellen gegenüber Strahlentherapie .
Ähnliche Verbindungen:
- Etanidazol
- Metronidazol
- Nimorazol
- Benznidazol
- Nitrofurazon
Die einzigartigen Eigenschaften und vielfältigen Anwendungen von this compound in der Forschung machen es zu einer wertvollen Verbindung in den Bereichen Chemie, Biologie, Medizin und Industrie.
Eigenschaften
IUPAC Name |
1-methoxy-3-(2-nitroimidazol-1-yl)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O4/c1-14-5-6(11)4-9-3-2-8-7(9)10(12)13/h2-3,6,11H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBCSXFCDPPXOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CN1C=CN=C1[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80864420 | |
Record name | 1-Methoxy-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80864420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Water 8 (mg/mL), Methanol 70 (mg/mL), Ethanol 10 (mg/mL), Chloroform 10 (mg/mL), Acetone 50 (mg/mL), Ethyl acetate 8 (mg/mL), Dimethylsulfoxide > 100 (mg/mL), Trifluoroethanol > 100 (mg/mL) | |
Record name | MISONIDAZOLE | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/261037%20(1992).txt | |
Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
13551-87-6, 95120-44-8 | |
Record name | Misonidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13551-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Misonidazole [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013551876 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+-)-Misonidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095120448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Misonidazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11716 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Misonidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=261037 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methoxy-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80864420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Misonidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.559 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MISONIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FE7LTN8XE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Misonidazole exert its radiosensitizing effect on hypoxic cells?
A1: Misonidazole selectively sensitizes hypoxic cells to ionizing radiation. Under hypoxic conditions, Misonidazole undergoes reductive metabolism, forming reactive intermediates that cause DNA damage. [] This damage is more extensive and difficult for hypoxic cells to repair compared to aerobic cells, ultimately leading to enhanced cell death.
Q2: Does Misonidazole affect normal, well-oxygenated cells?
A2: While Misonidazole primarily targets hypoxic cells, it can still exhibit some toxicity towards normal cells, albeit at a much lower level. [] This is because the drug can undergo some degree of metabolism even under normoxic conditions.
Q3: What are the downstream effects of Misonidazole-induced DNA damage in hypoxic cells?
A3: The DNA damage induced by Misonidazole's reactive metabolites in hypoxic cells can lead to a variety of consequences, including cell cycle arrest, apoptosis, and ultimately, cell death. [, ]
Q4: What is the molecular formula and weight of Misonidazole?
A4: Misonidazole has the molecular formula C7H11N3O4 and a molecular weight of 201.19 g/mol.
Q5: How does the structure of Misonidazole contribute to its radiosensitizing activity?
A5: The key structural features of Misonidazole that contribute to its activity include the 2-nitroimidazole ring, responsible for its electron affinity and selective metabolism in hypoxic cells, and the side chain, influencing its lipophilicity and pharmacokinetic properties. [, , ]
Q6: Have any structural modifications of Misonidazole been explored to improve its efficacy or reduce toxicity?
A6: Yes, several analogs of Misonidazole have been synthesized and evaluated, such as desmethylmisonidazole, SR-2508, and Ro 07-0741. [] These modifications aimed to improve potency, pharmacokinetic properties, or reduce toxicity.
Q7: What are the common formulation strategies used for Misonidazole?
A7: Misonidazole has been formulated for both oral and intravenous administration. [] Specific formulations aim to optimize its solubility, stability, and bioavailability.
Q8: What is the typical pharmacokinetic profile of Misonidazole in animal models and humans?
A8: Misonidazole exhibits a relatively short half-life in plasma, ranging from approximately 1-1.5 hours in mice to around 12 hours in humans. [, ] It demonstrates good tissue penetration, reaching therapeutic concentrations in various organs, including tumors. []
Q9: How does the route of administration affect Misonidazole's pharmacokinetics?
A9: Studies show variations in Misonidazole's pharmacokinetics depending on the route of administration. Oral administration results in lower peak plasma levels and a longer half-life compared to intravenous or intraperitoneal routes. []
Q10: What in vitro and in vivo models have been used to study the efficacy of Misonidazole?
A10: The efficacy of Misonidazole has been extensively investigated in various in vitro and in vivo models, including cell lines like EMT-6, V79, and HeLa cells, as well as murine tumor models such as the KHT sarcoma and mammary carcinomas. [, , , , , , ]
Q11: Has Misonidazole demonstrated efficacy in clinical trials for cancer treatment?
A11: While preclinical studies showed promising results, clinical trials with Misonidazole as a radiosensitizer have yielded mixed results. [, ] Some studies showed modest improvements in tumor control, while others failed to demonstrate significant benefits.
Q12: What are the major concerns regarding the toxicity of Misonidazole?
A12: The primary dose-limiting toxicity of Misonidazole is peripheral neuropathy, which can be dose-limiting and irreversible in some cases. [] Other side effects include gastrointestinal disturbances and neurotoxicity. [, ]
Q13: Have any specific drug delivery strategies been explored to improve the targeting of Misonidazole to hypoxic tumor regions?
A13: While the provided research doesn't delve into specific drug delivery strategies for Misonidazole, researchers are constantly exploring new approaches to enhance drug delivery to tumor tissues, including nanocarriers and antibody-drug conjugates. []
Q14: Can Misonidazole be used as a biomarker for hypoxia in tumors?
A14: Research suggests that Misonidazole and its analogs, particularly when radiolabeled, hold potential as biomarkers for imaging and detecting tumor hypoxia. [, , ] This is due to their preferential binding and accumulation in hypoxic regions.
Q15: What analytical techniques have been employed to measure Misonidazole concentrations in biological samples?
A15: Various analytical methods have been used to quantify Misonidazole in biological samples, including high-performance liquid chromatography (HPLC), liquid scintillation counting, and polarography. [, , ]
Q16: Are there any alternative compounds with similar mechanisms of action to Misonidazole being investigated as potential radiosensitizers?
A16: Research continues to explore new and improved radiosensitizers with enhanced efficacy and reduced toxicity compared to Misonidazole. [] These newer agents often target different aspects of the DNA damage response pathway in hypoxic cells.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.